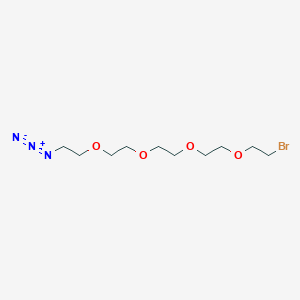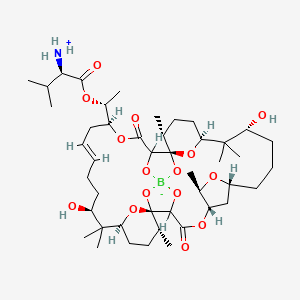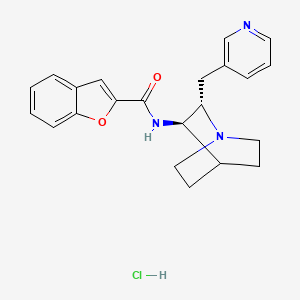
Bromo-PEG4-Azide
Overview
Description
Bromo-PEG4-Azide is a PEG-based linker that contains an Azide group and a bromide group . The hydrophilic PEG spacer increases solubility in aqueous media . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . It can react with molecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of this compound is C10H20BrN3O4 . It has a molecular weight of 326.2 g/mol .Chemical Reactions Analysis
The azide group in this compound can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 326.2 g/mol . It is soluble in DMSO, DCM, DMF .Scientific Research Applications
Polymer Co-Networks and Amphiphilic Copolymers : Bromo-PEG4-Azide is utilized in the synthesis of well-defined amphiphilic polymer co-networks and copolymers. The transformation of bromo end groups into azido moieties facilitates the formation of unique ordered separated hydrophilic and hydrophobic phases in these materials, with variable swelling capacities in polar and non-polar solvents (Zhou et al., 2014).
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles : this compound is instrumental in the synthesis of 1,4-disubstituted 1,2,3-triazoles. This process involves one-pot reactions catalyzed by Cu(I) in aqueous PEG 400, highlighting the mild and environmentally friendly reaction conditions (Kumar et al., 2009).
Biomedical Applications and Drug Delivery : In biomedical fields, this compound contributes to the development of drug delivery systems and biomedical materials. Its application in the synthesis of polymers and hydrogels demonstrates potential for injectable scaffolds in tissue engineering, particularly for cartilage regeneration (Han et al., 2018).
Surface Modification and Bioconjugation : The compound is used for the immobilization of carbohydrates and proteins onto solid surfaces, utilizing sequential Diels-Alder and azide-alkyne cycloaddition reactions. This technique is beneficial for creating surfaces with specific biological functionalities (Sun et al., 2006).
Antifouling Coatings : this compound plays a role in the development of antifouling coatings, particularly for biomedical applications. The stepwise construction of PEG layers onto silicon surfaces, involving azide-alkyne cycloaddition reactions, results in surfaces that resist protein adsorption (Flavel et al., 2013).
Mechanism of Action
Target of Action
Bromo-PEG4-Azide is a bifunctional crosslinker containing a bromide and a terminal azide . It is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells . The targets of this compound are molecules containing Alkyne, BCN, or DBCO groups .
Mode of Action
The azide group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups through a strain-promoted alkyne-azide cycloaddition (SPAAC) . The bromide (Br) is a good leaving group for nucleophilic substitution .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . PROTACs, which this compound helps synthesize, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit this system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage with target molecules . This enables the selective degradation of target proteins when used in the synthesis of PROTACs .
Action Environment
The action of this compound is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition reaction . Additionally, the hydrophilic PEG spacer enhances its solubility in aqueous environments .
Biochemical Analysis
Biochemical Properties
Bromo-PEG4-Azide interacts with various biomolecules through its azide group. This group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its azide group, which can form a stable triazole linkage with Alkyne, BCN, DBCO via Click Chemistry . This can lead to changes in the function or localization of the target biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its hydrophilic PEG spacer, which increases its solubility in aqueous media
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrN3O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICYFFFKHLMTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCBr)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)



![5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B606334.png)

